1-(6-Bromo-2-naphthyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2-naphthyl)guanidine is an organic compound that features a bromine atom attached to the naphthalene ring and a guanidine group
Preparation Methods
The synthesis of 1-(6-Bromo-2-naphthyl)guanidine typically involves the reaction of 6-bromo-2-naphthylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the guanidine group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(6-Bromo-2-naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthyl derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include naphthoquinones, reduced naphthyl derivatives, and various substituted naphthyl compounds.
Scientific Research Applications
1-(6-Bromo-2-naphthyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-naphthyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes’ depolarization and repolarization rates. This interaction is crucial for its potential therapeutic effects in treating muscle weakness and fatigue.
Comparison with Similar Compounds
1-(6-Bromo-2-naphthyl)guanidine can be compared with other similar compounds such as:
6-Bromo-2-naphthyl β-D-glucopyranoside: This compound is used as a substrate for β-glycosidases and has applications in biochemical assays.
2-Naphthol: Known for its use in the synthesis of heterocyclic compounds, 2-naphthol is a valuable precursor in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the brominated naphthalene ring and the guanidine group, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10BrN3 |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-(6-bromonaphthalen-2-yl)guanidine |
InChI |
InChI=1S/C11H10BrN3/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H,(H4,13,14,15) |
InChI Key |
KVTLBUIBRRIKTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.